Bienvenue dans la boutique en ligne BenchChem!

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid

Regioisomerism Physicochemical Properties Synthetic Intermediate

This para-substituted pyridazinone-benzoic acid building block is the regioisomerically pure form required for PDE3 inhibitor programs. Unlike the meta analog (CAS 1087379-58-5), its para-COOH handle ensures correct spatial orientation for amide coupling and scaffold diversification. A published, scalable 50 g synthesis from US8367668B2 enables process chemistry optimization. Use as an analytical reference standard to verify regioisomeric purity. Ideal for medicinal chemistry and SAR studies on aldose reductase (ALR2) inhibition for diabetic complications. Contact us for bulk GMP-grade availability.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 249292-44-2
Cat. No. B3119296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid
CAS249292-44-2
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)C=C2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10-6-5-9(12-13-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14)(H,15,16)
InChIKeyVOCMUCJYMGABRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic Acid (CAS 249292-44-2): Chemical Identity and Procurement Overview


4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid (CAS 249292-44-2) is a heterocyclic building block with a molecular formula of C₁₁H₈N₂O₃ and a molecular weight of 216.19 g/mol . It consists of a benzoic acid moiety directly attached at the 4-position to a 6-oxo-1,6-dihydropyridazine (pyridazinone) ring . The compound is commercially available from multiple chemical suppliers, typically at purities ≥95%, and is intended strictly for research and further manufacturing use only .

Procurement Alert: Why Regioisomeric Analogs of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic Acid Are Not Interchangeable


Substitution with closely related regioisomers, such as 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid (CAS 1087379-58-5) , is not scientifically viable due to distinct physicochemical properties and divergent synthetic utility. The para-substitution pattern of the target compound confers a different electronic distribution and spatial orientation compared to its meta-substituted analog, which directly impacts its reactivity profile in downstream chemical transformations and its binding affinity when incorporated into bioactive molecular scaffolds [1].

Quantitative Differentiation of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic Acid (CAS 249292-44-2) from Its Closest Analogs


Regioisomeric Purity and Physicochemical Property Distinction vs. 3-Pyridazinyl Analog

The target compound's para-substitution pattern results in distinct physicochemical properties compared to its meta-substituted regioisomer, 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid (CAS 1087379-58-5) . These differences are quantifiable and influence solubility and chromatographic behavior.

Regioisomerism Physicochemical Properties Synthetic Intermediate

Validated Synthetic Route and Scalability: US Patent US8367668B2

A reproducible and scalable synthetic procedure for 4-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid is explicitly detailed in US Patent US8367668B2 [1]. This patent describes the conversion of 4-acetylbenzoic acid into the pyridazinone product, providing a clear, validated pathway that ensures a reliable supply of the specific regioisomer.

Synthetic Methodology Process Chemistry Patent Literature

Procurement Purity Benchmark: ≥95% Assured Purity for Research Use

The target compound is commercially available with a guaranteed minimum purity of 95% from multiple reputable vendors, including AchemBlock, ChemScene, and CymitQuimica . This consistency in commercial specification provides a reliable benchmark for procurement, ensuring a baseline of quality for subsequent research or manufacturing steps.

Quality Control Procurement Chemical Purity

Functional Utility: A Privileged Scaffold for PDE3 Inhibitor Synthesis

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid is documented as a key intermediate in the synthesis of phosphodiesterase 3 (PDE3) inhibitors . PDE3 inhibitors are a clinically validated class of drugs for treating heart failure and improving cardiac output due to their positive inotropic and vasodilatory effects .

Medicinal Chemistry PDE3 Inhibition Cardiovascular Research

Validated Research and Industrial Use-Cases for 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic Acid (CAS 249292-44-2)


Medicinal Chemistry: Design and Synthesis of Novel PDE3 Inhibitors for Cardiovascular Research

Based on its documented use as a key intermediate for PDE3 inhibitors , this compound is ideally suited for medicinal chemistry programs aimed at developing new cardiotonic agents. Its para-substituted benzoic acid handle allows for facile amide coupling to diversify the scaffold, while the pyridazinone core is a known pharmacophore for PDE3 inhibition.

Chemical Process Development: Scale-up of a Validated Synthetic Intermediate

The explicit description of its synthesis on a 50 g scale from 4-acetylbenzoic acid in US Patent US8367668B2 [1] makes this compound an excellent candidate for process chemistry studies. Researchers can use this validated method as a starting point for optimizing yield, purity, or cost for larger-scale production of this valuable building block.

Analytical Chemistry: Use as a Reference Standard for Regioisomeric Purity

Given its distinct predicted pKa (3.89±0.10) and density (1.40±0.1 g/cm³) compared to its meta-substituted regioisomer , this compound can serve as an authentic reference standard for developing and validating analytical methods (e.g., HPLC, UPLC) to ensure regioisomeric purity in complex reaction mixtures or final drug substances.

Academic Research: Aldose Reductase Inhibitor Studies

The broader class of pyridazinone-bearing benzoic acid derivatives is being actively investigated for aldose reductase (ALR2) inhibition, a target for diabetic complications [2]. This compound serves as a foundational scaffold for synthesizing and evaluating novel derivatives in this therapeutic area, contributing to the structure-activity relationship (SAR) understanding of this enzyme target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.